molecular formula C20H17ClN2O5S B5073658 5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 6069-72-3

5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5073658
CAS No.: 6069-72-3
M. Wt: 432.9 g/mol
InChI Key: HOQOTDINFBARRX-UHFFFAOYSA-N
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Description

5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic chemical reagent designed for research and development purposes. Compounds featuring the benzylidene-thioxodihydropyrimidinedione scaffold are of significant interest in medicinal chemistry and are frequently investigated as potential inhibitors for various enzymatic targets . Related structures have been explored for their activity against enzymes such as xanthine oxidase (involved in hyperuricemia and gout) and macrophage migration inhibitory factor (MIF), which is a target in cancer and inflammatory diseases . The specific 2-phenoxyethoxy substitution on the benzylidene ring may influence the compound's physicochemical properties and its binding affinity to biological targets. This product is intended for laboratory research to further elucidate its specific mechanism of action, potency, and selectivity. Researchers can utilize this compound in in vitro assays to screen for inhibitory activity, in structural-activity relationship (SAR) studies, and in biochemical pathway analysis. It is supplied as a solid and requires proper handling and storage. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S/c1-26-16-11-12(9-14-18(24)22-20(29)23-19(14)25)10-15(21)17(16)28-8-7-27-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H2,22,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQOTDINFBARRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)Cl)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367436
Record name STK004548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6069-72-3
Record name STK004548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde with a suitable amine to form the benzylidene intermediate.

    Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with thiourea under acidic conditions to form the thioxodihydropyrimidine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chloro and methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

5-(2,4-Dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS: 62581-41-3): Substituents: 2,4-dimethoxybenzylidene. Molecular formula: C₁₃H₁₂N₂O₄S. Key differences: Lacks chloro and phenoxyethoxy groups, which may reduce steric hindrance and alter electronic properties .

5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Substituents: 3,4-dimethoxybenzylidene, diethyl groups at N1 and N3. Synthesis: Recrystallized from ethanol; characterized via UV-Vis, IR, and NMR . Impact of alkylation: Diethyl groups likely improve solubility but may reduce binding affinity to biological targets.

5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione :

  • Core structure: Oxadiazole-thione hybrid.
  • Synthesis: Prepared via refluxing aromatic aldehydes with thiosemicarbazide .
  • Functional differences: Oxadiazole replaces the pyrimidinedione core, altering electron distribution and reactivity.

Physicochemical Properties

A comparison of melting points (m.p.) and yields highlights substituent effects:

Compound Substituents Yield (%) m.p. (°C) Reference
5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′e) 4-methoxyphenylhydrazono 77 280–282
1,3-Diethyl-5-(2-phenylhydrazineylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′k) Phenylhydrazineylidene, diethyl 85 192–193
5-(2,4-Dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 2,4-dimethoxybenzylidene N/A N/A
Hypothesized Target Compound 3-chloro-5-methoxy-4-(2-phenoxyethoxy) N/A *Predicted >300

Key Observations :

  • Electron-withdrawing groups (e.g., chloro) and bulky substituents (e.g., phenoxyethoxy) typically increase melting points due to enhanced intermolecular interactions .
  • Alkylation (e.g., diethyl groups) reduces crystallinity, lowering melting points .
Anti-inflammatory Potential:
  • 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6-dione : Exhibited significant anti-inflammatory activity in murine models (IC₅₀ = 12 µM) .
Antimicrobial and Analgesic Activities:
  • 1-(2-(Benzylthio)pyrimidin-4-ylamino)-5-(substituted benzylidene)-3-phenyl-2-thioxodihydropyrimidine-4,6-diones: Demonstrated moderate antimicrobial activity (MIC = 32–64 µg/mL) and analgesic effects in hot-plate tests .
  • Target Compound : Chloro and methoxy groups could enhance antimicrobial potency by disrupting bacterial membranes.

Q & A

Q. What theoretical models explain the compound’s electronic transitions or charge-transfer properties?

  • Methodological Answer : Time-dependent DFT (TD-DFT) calculates electronic spectra, correlating with experimental UV-Vis data. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts charge-transfer efficiency, relevant for optoelectronic applications .

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